GSK-3|A inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cellular transport. GSK-3|A inhibitor 13 is a compound designed to inhibit the activity of GSK-3, which has been implicated in several diseases such as diabetes, Alzheimer’s disease, inflammation, and cancer . The inhibition of GSK-3 can lead to various therapeutic effects, making this compound a compound of significant interest in medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GSK-3|A inhibitor 13 typically involves the use of substrate competitive inhibitors (SCIs). These inhibitors are designed to interact with the substrate-binding site of GSK-3, making them highly selective . The synthetic route often includes the use of structural models of GSK-3 bound to SCI peptides to design a pharmacophore model. This model is then used to virtually screen a database of compounds to identify potential inhibitors. The identified compounds are synthesized and tested for their inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the identified pharmacophore model. The process includes the optimization of reaction conditions to ensure high yield and purity of the compound. The production methods are designed to be scalable and cost-effective, making the compound accessible for research and therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions: GSK-3|A inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to ensure the desired modifications are achieved without compromising the compound’s stability and activity .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and selectivity. These products are tested for their efficacy in inhibiting GSK-3 and their potential therapeutic applications .
Applications De Recherche Scientifique
GSK-3|A inhibitor 13 has a wide range of scientific research applications. It is used in the study of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes . The compound’s ability to inhibit GSK-3 makes it a valuable tool in understanding the role of this kinase in disease pathogenesis and progression. Additionally, this compound is used in drug discovery and development, providing a basis for the design of new therapeutic agents .
Mécanisme D'action
GSK-3|A inhibitor 13 exerts its effects by inhibiting the activity of GSK-3. The compound binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its target substrates . This inhibition leads to the attenuation of various signaling pathways regulated by GSK-3, resulting in therapeutic effects such as reduced inflammation, improved insulin sensitivity, and neuroprotection . The molecular targets and pathways involved include the Wnt/β-catenin pathway, insulin signaling pathway, and various other cellular processes regulated by GSK-3 .
Comparaison Avec Des Composés Similaires
GSK-3|A inhibitor 13 is unique in its high selectivity and potency as a GSK-3 inhibitor. Similar compounds include other GSK-3 inhibitors such as kenpaullone, alsterpaullone, and AZD5438 . These compounds also inhibit GSK-3 but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its substrate competitive inhibition mechanism, which provides a higher degree of selectivity compared to ATP competitive inhibitors .
Propriétés
Formule moléculaire |
C23H22N6O2 |
---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30) |
Clé InChI |
MENVSADYTLLXLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.